Potassium alloy, nonbase, K,Na

Vue d'ensemble

Description

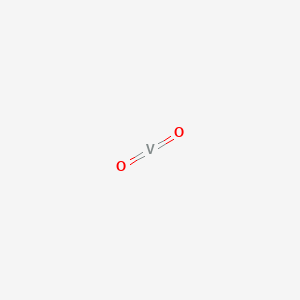

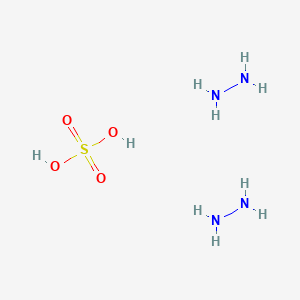

Potassium alloy, nonbase, K,Na is a low-melting alloy of Sodium (Na) and Potassium (K). It is known to be corrosive to the eyes, skin, and mucous membranes . Upon contact with moisture, it reacts violently to evolve Hydrogen (H2), much heat, and a highly caustic residue of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) .

Synthesis Analysis

A novel “quasi‐liquid” potassium‐sodium alloy (KNA) anode comprising only 3.5 wt% sodium (KNA‐3.5) is reported, which exhibits outstanding electrochemical performance . The formation of an unusual metastable KNa2 phase during plating is believed to facilitate simultaneous nucleation and suppress the growth of dendrites, thereby improving the electrode’s cycle lifetime .

Chemical Reactions Analysis

The alkali-metal that is stripped from the liquid Na–K anode is dependent on the preference of the cathode host. It acts as the anode of a sodium rechargeable cell if the cathode host structure selectively accepts only Na+ ions; as the anode of a potassium rechargeable cell if the cathode accepts K+ ions in preference to Na+ ions .

Physical And Chemical Properties Analysis

Potassium is a soft and shiny metal which has a melting point of 63 degrees Celsius and a boiling point of 770 degrees Celsius . Potassium metal can float on water . It reacts with water violently and gives hydrogen which can actually catch fire and may explode .

Applications De Recherche Scientifique

Nutritional Assessment and Management

Sodium and potassium are essential electrolytes in human nutrition, playing critical roles in maintaining fluid balance, nerve function, and muscle contraction. Research has focused on estimating sodium and potassium intake to guide dietary advice, particularly for patients with chronic kidney disease (CKD) and cardiovascular diseases (CVD). Accurate monitoring of these nutrients is crucial for investigating the relationship between intake and health outcomes .

Cardiovascular Health Studies

Studies have shown that high sodium diets are linked to increased risks of cardiovascular and renal diseases, while potassium may have protective properties. Systematic reviews have been conducted to examine the relationship between sodium and potassium intake and CVD among older people, finding that higher potassium and lower sodium-to-potassium ratios are associated with a lower risk of hypertension and CVD, particularly stroke .

Water Treatment and Purification

Sodium potassium compounds are used in the medical industry as preservatives, disinfectants, deodorants, and detoxifiers. They also play a significant role in water treatment, being utilized as agents for purifying water and treating wastewater. This application is crucial for maintaining public health and ensuring the availability of clean water .

Nanotechnology and Material Science

The combination of nanotechnology with sodium potassium compounds has led to innovative applications. These include the use as modifiers in nanomaterials, as cathode materials for lithium batteries, and in the production of potash. They also show a removal effect on heavy metals, which is significant for environmental remediation efforts .

Potassium-Ion Batteries Development

In the pursuit of high-performance potassium-ion batteries, sodium potassium compounds are being explored. Researchers are applying mixed nano- and micro-sized materials, using active materials with secondary structures, and developing low-cost engineering fabrication techniques for scalable production of nanocrystals. These efforts aim to improve the energy density and efficiency of potassium-ion batteries .

Safety And Hazards

Orientations Futures

Aqueous potassium-ion batteries (AKIBs), utilizing fast diffusion kinetics of K+ and abundant electrode resources, are an emerging technology offering high power density and low cost . Many efforts have been made by far to enhance the electrochemical performances of AKIBs, and some encouraging milestones have been achieved . The research efforts on the optimization of electrode material properties, the revealing of the reaction mechanism, the design of electrolytes, and the full cell fabrication for AKIBs are highlighted .

Propriétés

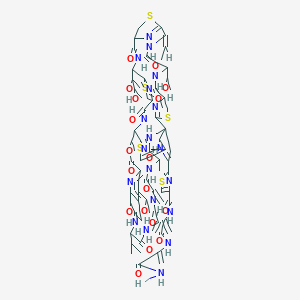

IUPAC Name |

potassium;sodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITYAPCSNKJESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na].[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.0881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium potassium | |

CAS RN |

11135-81-2 | |

| Record name | Potassium alloy, nonbase, K,Na | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11135-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium alloy, nonbase, K,Na | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011135812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of potassium and sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.135.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium alloy, nonbase, K,Na | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of using potassium-sodium alloys as a working medium in high-temperature heat pipes?

A1: Potassium-sodium alloys offer a simple production process, lower production costs compared to some alternatives, and potentially longer service life in high-temperature heat pipes. []

Q2: How does the addition of sodium nitrite affect the thermal properties of a lithium nitrate-potassium nitrate-sodium nitrate ternary molten salt mixture for energy storage?

A2: Sodium nitrite acts as a modifier, affecting the ionic bonds within the nitrate structure and between the cations and nitrates. This results in a decrease in both the starting melting temperature (from 110°C to 104°C) and the thermal stability of the molten salt mixture. []

Q3: How does the presence of sulphur impact the catalytic activity of cerium-zirconium mixed oxides (CeZr) in NOx reduction?

A3: Sulphur surprisingly enhances the activity of CeZr catalysts in NOx reduction. This is attributed to an increase in chemisorbed oxygen on the catalyst surface after sulphur treatment. []

Q4: What is the impact of phosphorus on the activity of silicon-zirconium oxide (SiZr) based diesel oxidation catalysts?

A4: Phosphorus has a detrimental effect on the activity of SiZr based catalysts, highlighting the need to remove phosphorus-containing impurities from exhaust gases to maintain optimal catalyst performance. []

Q5: How are potassium-sodium alloys used in heat pipe technology?

A5: Potassium-sodium alloys serve as the working medium in high-temperature heat pipes. Their molten state facilitates efficient heat transfer. []

Q6: Can potassium-sodium niobate (KNN) be used to create lead-free piezoelectric materials with performance comparable to lead-based piezoelectrics?

A6: Yes, research shows that achieving a slush polar state with multiphase coexistence in KNN ceramics leads to ultrahigh piezoelectric coefficients (d33), reaching 650 ± 20 pC/N, surpassing even commercialized lead-based alternatives like PZT-5H. []

Q7: What role does potassium sodium niobate (KNN) play in the development of nanogenerators?

A7: KNN, in conjunction with zinc oxide (ZnO), enhances the piezoelectric performance of poly(vinylidene fluoride) (PVDF) based nanogenerators. Incorporating KNN/ZnO nanorods into a PVDF matrix significantly increases the output voltage and current of the nanogenerator. []

Q8: How do the concentrations of potassium and sodium in vitreous humor change postmortem and how is this information used in forensic science?

A8: Postmortem, potassium concentration in the vitreous humor rises linearly, while sodium concentration decreases. This predictable change, reflected in the sodium/potassium ratio, is a valuable tool for estimating the postmortem interval in forensic investigations. []

Q9: How do potassium and sodium ions influence the transsurface potential difference in Neurospora crassa hyphae?

A9: Increasing extracellular potassium or sodium ion concentrations causes the internal potential of Neurospora crassa hyphae to become less negative. The sensitivity to these ions suggests the involvement of the plasma membrane in maintaining cellular potential. []

Q10: What is the ecological significance of chloride-initiated salt gland secretion in insectivorous lizards?

A10: Unlike excess potassium or sodium, which can be excreted as insoluble urate salts, chloride excretion necessitates significant water loss. Insectivorous lizards, primarily consuming chloride-rich diets, have evolved salt glands that secrete primarily in response to chloride, optimizing water conservation. []

Q11: Is there a connection between autoimmune thyroid diseases (ATDs) and mineral deficiencies?

A11: Yes, research indicates that ATD patients often exhibit deficiencies in various minerals, including iodine, iron, selenium, zinc, phosphorus, magnesium, potassium, sodium, and chromium. These deficiencies can exacerbate ATD symptoms and complicate treatment. []

Q12: What analytical techniques are commonly used to determine the elemental composition of materials containing potassium and sodium?

A12: Inductively coupled plasma optical emission spectrometry (ICP-OES) is frequently employed to quantify potassium, sodium, and other elements in various materials, including ilmenite, a titanium-iron oxide mineral. []

Q13: How can researchers study the conformation and complexation behavior of crown ethers like 18-crown-5 with alkali metal ions?

A13: Nuclear Overhauser effect (NOE) spectroscopy, in conjunction with potentiometric and calorimetric titrations, provides valuable insights into the conformation of 18-crown-5 and its binding affinity for potassium, sodium, and benzylammonium cations in different solvents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

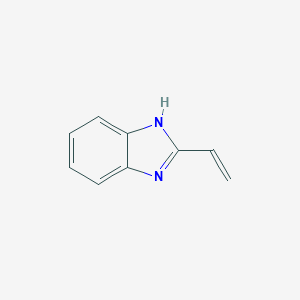

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)